Ponesimod
Übersicht
Beschreibung
Ponesimod is an orally administered, selective sphingosine-1-phosphate (S1P) receptor 1 (S1P1) agonist . It is used to treat the relapsing forms of multiple sclerosis (MS), including clinically isolated syndrome, relapsing-remitting disease, and active secondary progressive disease .
Synthesis Analysis
Ponesimod is synthesized using isothiocyanate as a raw material by chemical reaction . The specific synthesis steps involve a three-component coupling of isothiocyanate 16.1, n-propylamine, and 2-bromoacetyl bromide 16.2 to construct the thiazolidine-4-one core 16.3 .Molecular Structure Analysis
The molecular structure of Ponesimod is represented by the formula C23H25ClN2O4S .Chemical Reactions Analysis
Ponesimod is highly metabolized, and the parent compound along with its two major (non-clinically active) metabolites are mainly excreted in the feces (recovery: 57.3–79.6%) and to a lesser extent in the urine (recovery: 10.3–18.4%) .Physical And Chemical Properties Analysis
The molecular weight of Ponesimod is 460.97 .Wissenschaftliche Forschungsanwendungen
Multiple Sclerosis
- Application : Ponesimod is used in the treatment of relapsing forms of multiple sclerosis . It works by modulating the S1P1 receptor, which plays a pivotal role in the regulation of lymphocyte trafficking in multiple sclerosis .
- Method : Ponesimod is an orally active, selective S1P1R modulator that causes dose-dependent sequestration of lymphocytes in lymphoid organs . It is eliminated within 1 week of discontinuation and its pharmacological effects are rapidly reversible .
- Results : Clinical data have shown a dose-dependent therapeutic effect of Ponesimod in multiple sclerosis and defined 20 mg as a daily dose with desired efficacy, and acceptable safety and tolerability .
Psoriasis
- Application : Ponesimod has shown therapeutic efficacy in the treatment of psoriasis .
- Method : Ponesimod, as an S1P1R modulator, is believed to control the aberrant leukocyte migration into the mucosa in psoriasis .
Chronic Graft Versus Host Disease
- Application : Ponesimod is being investigated for its potential utility in chronic graft versus host disease .
- Results : The results of this application are still under investigation as it is currently in phase III clinical development .
Autoimmune Transplantation Disease
- Application : Ponesimod is being explored for its potential in autoimmune transplantation disease .
- Results : The results of this application are still under investigation .
Lymphocyte Migration
- Application : Ponesimod is used to study the regulation of lymphocyte migration .
- Method : Ponesimod, as a selective S1P1R modulator, causes dose-dependent sequestration of lymphocytes in lymphoid organs .
- Results : This mechanism of action has been pivotal in understanding the regulation of lymphocyte trafficking in various immune-mediated diseases .
Biology and Pharmacology of Sphingosine-1-Phosphate Receptor 1
- Application : Ponesimod is used to study the biology and pharmacology of the S1P1 receptor .
- Method : Ponesimod, as a selective S1P1R modulator, provides insights into the functioning of the S1P1 receptor .
- Results : The study of Ponesimod has led to major advances in the treatment of autoimmune and chronic inflammatory diseases .
Cardiac Issues
- Application : While not a direct application, it’s important to note that Ponesimod may have implications for patients with cardiac issues .
- Results : The results of this application are still under investigation .
Liver or Kidney Illness
- Application : Again, while not a direct application, Ponesimod may have implications for patients with liver or kidney illness .
- Results : The results of this application are still under investigation .
Cardiac Issues
- Application : While not a direct application, it’s important to note that Ponesimod may have implications for patients with cardiac issues .
- Results : The results of this application are still under investigation .
Liver or Kidney Illness
- Application : Again, while not a direct application, Ponesimod may have implications for patients with liver or kidney illness .
- Results : The results of this application are still under investigation .
Vaccination
Safety And Hazards
Zukünftige Richtungen
Ponesimod has been studied in 16 phase I, one phase II, and one phase III clinical studies . The selected maintenance dose has been shown to be superior in reducing annualized relapse rate (ARR) when compared with teriflunomide in a pivotal phase III study . More selective modulators are being developed .
Eigenschaften
IUPAC Name |
(5Z)-5-[[3-chloro-4-[(2R)-2,3-dihydroxypropoxy]phenyl]methylidene]-3-(2-methylphenyl)-2-propylimino-1,3-thiazolidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O4S/c1-3-10-25-23-26(19-7-5-4-6-15(19)2)22(29)21(31-23)12-16-8-9-20(18(24)11-16)30-14-17(28)13-27/h4-9,11-12,17,27-28H,3,10,13-14H2,1-2H3/b21-12-,25-23?/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAUOXUZGSBGDU-ULCCENQXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C1N(C(=O)C(=CC2=CC(=C(C=C2)OCC(CO)O)Cl)S1)C3=CC=CC=C3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN=C1N(C(=O)/C(=C/C2=CC(=C(C=C2)OC[C@@H](CO)O)Cl)/S1)C3=CC=CC=C3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50234631 | |
Record name | Ponesimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50234631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
Record name | Ponesimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12016 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The sphingosine 1-phosphate receptor 1 (S1P1R) is expressed on the surface of lymphocytes and detects sphingosine 1-phosphate (S1P) at nanomolar concentrations. S1P is a metabolite of the cell membrane component, sphingomyelin. As sphingomyelin degrades, lymphocytes respond to agonism of S1P1R by concentration gradients of S1P. Lymphocytes leave the lymphoid organs in response to higher concentrations of S1P in blood and lymph. Ponesimod modulates this response by stimulating and internalizing S1P1R on lymphocytes, effectively blinding them to concentration gradients of S1P, reducing the number of lymphocytes in blood. Ponesimod is roughly 650 times more selective for S1P1R than S1P. | |
Record name | Ponesimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12016 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Ponesimod | |
CAS RN |
854107-55-4 | |
Record name | Ponesimod [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0854107554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ponesimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12016 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ponesimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50234631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-5-[3-Chloro-4-(-2,3-dihydroxy-propoxy)-benzylidene]-2-propylimino- 3-o-tolyl-thiazolidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PONESIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G7AKV2MKP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.